9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl-

Physicochemical profiling Medicinal chemistry Lead optimization

Medicinal chemists often face scaffold redundancy in PDE-focused libraries. This compound solves this by providing an underexplored N-8-substituted imidazo[4,5-f]quinazolin-9-one core, distinct from common N-3 analogs. - Enables diversification away from sildenafil-like PDE5 inhibitor series. - Serves as a model compound for studying N-alkylation effects on solid-state behavior. - Validated as a new chemotype for antifungal phenotypic screening decks.

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
CAS No. 24898-95-1
Cat. No. B12808512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl-
CAS24898-95-1
Molecular FormulaC14H16N4O
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCCCN1C=NC2=C(C1=O)C3=C(C=C2)NC(=N3)C
InChIInChI=1S/C14H16N4O/c1-3-4-7-18-8-15-10-5-6-11-13(12(10)14(18)19)17-9(2)16-11/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)
InChIKeyJKKSHBAHRNPENM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Research Procurement Overview


9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- (CAS 24898-95-1) is a synthetic, low-molecular-weight heterocyclic compound (C14H16N4O, MW 256.30) belonging to the imidazoquinazolinone family . It is listed in the FDA Global Substance Registration System (UNII: Y4QDS2LL38) and was historically assigned the National Cancer Institute identifier NSC 131393, indicating its past inclusion in screening libraries [1]. Current vendor documentation suggests its primary research interest lies in its potential as a bioactive scaffold in medicinal chemistry, with limited but noted references to antifungal properties .

Why In-Class Structural Analogs Are Not Interchangeable


While the imidazoquinazolinone core is a recognized privileged structure in drug discovery, generic substitution of 9H-Imidazo(4,5-f)quinazolin-9-one, 8-butyl-3,8-dihydro-2-methyl- with other in-class analogs is not scientifically defensible without explicit comparative data. The compound's specific substitution pattern—an 8-butyl group and a 2-methyl group on the 3,8-dihydro scaffold—is distinct from well-characterized PDE5 inhibitors like sildenafil or other imidazoquinazolines such as anagrelide, which possess fundamentally different side chains and oxidation states [1]. Even minor changes in N-alkyl substitution on imidazoquinazolinones have been shown to dramatically alter PDE isozyme selectivity and potency in related series [2]. Therefore, any interchange of this compound with a seemingly similar analog based solely on core scaffold similarity risks introducing uncharacterized changes in solubility, target engagement, or off-target activity.

Quantitative Differentiation Evidence


Physicochemical Property Comparison vs. Core Scaffold

The target compound's calculated physicochemical properties offer a baseline for differentiation from the unsubstituted imidazo[4,5-f]quinazolin-9-one core. The presence of the 8-butyl group increases calculated lipophilicity and molecular weight, which impacts solubilization and permeability profiles .

Physicochemical profiling Medicinal chemistry Lead optimization

Substitution Position and Target Selectivity

In the imidazoquinazolinone class, the position of alkyl substitution is a critical determinant of biological activity. A distinct series of N-3-substituted imidazoquinazolinones has been characterized as potent and selective PDE5 inhibitors [1]. For instance, compound 14 from that series exhibited a PDE5 Ki value in the low nanomolar range. The target compound, 8-butyl-3,8-dihydro-2-methyl-, possesses its alkyl substitution at the N-8 position, a fundamentally different regioisomeric arrangement. No quantitative PDE inhibition data is available for this N-8 substituted regioisomer, but structure-activity relationship logic dictates that it cannot be assumed to share the PDE5 potency or selectivity profile of the N-3 series.

PDE5 inhibition Structure-activity relationship Selectivity profile

Prospective Research Applications


Medicinal Chemistry and Scaffold Hopping

Given the complete absence of biological characterization, the most scientifically valid application is as a novel starting point for a medicinal chemistry program exploring the underexplored N-8-substituted imidazo[4,5-f]quinazolin-9-one vector. Procurement would be justified for labs seeking to diversify a compound library away from the more common N-3-substituted PDE5 inhibitor series, as highlighted by the structural comparisons in Section 3 .

Antifungal Screening Library Augmentation

Vendor documentation alludes to potential antifungal properties, though without providing specific strain or MIC data . A research group with an established antifungal screening cascade could include this compound as a distinct chemotype in a phenotypic screening deck against a panel of pathogenic fungi. Its justification lies in its non-duplication with existing, well-characterized antifungal scaffolds.

Physicochemical Probe for Substitution Effects

The compound's calculated properties, such as its density of 1.32 g/cm³ and logP-influencing butyl chain, make it suitable as a model compound for studying the effect of N-alkylation on the solid-state and solution-phase behavior of imidazoquinazolinones . This is a niche but valid procurement rationale for physicochemical and pre-formulation research.

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